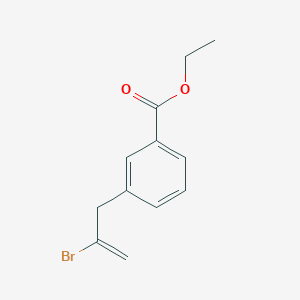

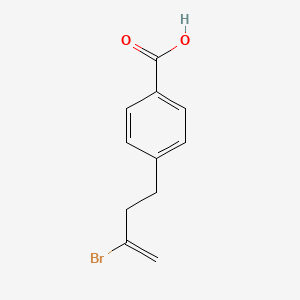

4-(3-Bromo-3-butenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Bromo-3-butenyl)benzoic acid” is a chemical compound with the molecular formula C11H11BrO2 . It has a molecular weight of 255.11 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11BrO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Molecular Structure and Reactivity Studies

Research has delved into the properties and reactivity of structurally similar compounds to 4-(3-Bromo-3-butenyl)benzoic acid, focusing on their molecular structure, vibrational analysis, and chemical reactivity. For instance, studies have employed Density Functional Theory (DFT) to explore the molecular parameters, reactivity descriptors like ionization energy, hardness, and electrophilicity of similar bromo-benzoic acid derivatives. These analyses provide insight into the molecule's stability, reactivity, and potential applications in materials science, particularly for non-linear optical properties due to their calculated dipole moment, polarizability, and hyperpolarizability (Yadav et al., 2022).

Crystal Structure Comparisons

The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared to understand their solid-state behavior and intermolecular interactions. Such studies highlight the formation of two-dimensional architectures facilitated by hydrogen bonding and π–π interactions, contributing to the understanding of molecular packing, which is crucial for the development of pharmaceuticals and advanced materials (Suchetan et al., 2016).

Luminescent Properties and Coordination Chemistry

Investigations into lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including structurally related compounds, reveal how substituent groups influence photoluminescence. This research is pivotal for developing new materials for lighting, displays, and bioimaging applications, where the electron density of ligands can significantly affect the luminescent properties of the complexes (Sivakumar et al., 2010).

Synthetic Chemistry and Radiosynthesis Applications

The synthetic pathways and radiosynthesis techniques for bromo-phenyl derivatives highlight their potential in medical imaging and diagnostics, particularly for developing tracers in positron emission tomography (PET) imaging. Such studies underscore the importance of these compounds in synthesizing radiolabeled molecules that can trace biological pathways and disease processes (Mertens et al., 2001).

Chemical Oscillations and Reaction Dynamics

The study of chemical oscillations in reactions involving bromo-benzoic acid derivatives provides insight into reaction dynamics and mechanisms. This research is fundamental for understanding complex chemical systems and could inform the development of novel chemical sensors and oscillating reaction-based technologies (Bell & Wang, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Brominated compounds like this one are often used in organic synthesis, particularly in reactions such as the suzuki-miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, 4-(3-Bromo-3-butenyl)benzoic acid would act as an electrophile . The bromine atom attached to the butenyl group would be replaced by a nucleophile in the presence of a palladium catalyst . This is a type of substitution reaction, specifically a nucleophilic aromatic substitution .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .

Propiedades

IUPAC Name |

4-(3-bromobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPYDJMYPOYUHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641270 |

Source

|

| Record name | 4-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

732249-70-6 |

Source

|

| Record name | 4-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.